
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core substituted with a piperidine-1-carbonyl group and dimethylphenyl and methyl groups at specific positions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted quinoline with the piperidine-1-carbonyl group under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents, and catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHYLPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the 8-methyl group, which may affect its biological activity and chemical properties.
8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the dimethylphenyl group, which may influence its binding affinity and specificity.
Uniqueness
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-16-10-11-19(14-18(16)3)22-15-21(24(27)26-12-5-4-6-13-26)20-9-7-8-17(2)23(20)25-22/h7-11,14-15H,4-6,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDOFZWZJYCFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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